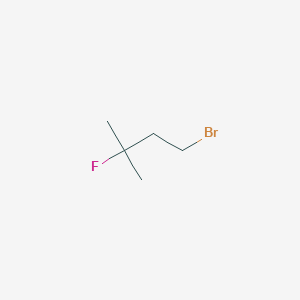

1-Bromo-3-fluoro-3-methylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-fluoro-3-methylbutane is a chemical compound with the CAS Number: 1514922-17-8 . It has a molecular weight of 169.04 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is CHBrF . Its average mass is 169.035 Da and its monoisotopic mass is 167.994980 Da .科学的研究の応用

Optical Properties and Atomic Dimensions

1-Bromo-3-fluoro-3-methylbutane has been examined for its optical rotation and atomic dimensions. Studies on optically active halogeno-derivatives of 2-methylbutane, including 1-bromo compounds, provided insights into the optical rotation, specific gravity, refractive index, and boiling point at various pressures. These studies help classify their active forms and establish relationships between molecular rotations and atomic radii of halogen atoms (Brauns, 1937).

Surface Behavior with Isomeric Butanol Mixtures

Research on the surface behavior of this compound with isomeric butanol mixtures contributes to our understanding of surface tensions and their deviations at different temperatures. This knowledge, combined with bulk thermodynamic properties, informs thermodynamic studies of surface formation, including calculations of excess surface compositions and properties (Giner et al., 2005).

Synthesis of Fluorinated Amino Acids

This compound has been utilized in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. This involves diastereoselective alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes at low temperatures, followed by deprotection. Such research aids in the development of novel amino acids for various applications (Kröger & Haufe, 1997).

Kinetic Studies in Microchannel Reactors

The compound's role in kinetic studies, especially in the synthesis of ionic liquids in microchannel reactors, highlights its importance in chemical engineering and process optimization. Such research offers insights into reaction kinetics and process efficiencies in the synthesis of various chemical products (Hu et al., 2010).

Environmental Applications

This compound has been used as a low-toxic solvent in dispersive liquid-liquid microextraction (DLLME) for the determination of heavy metals in water samples. This demonstrates the compound's utility in environmental monitoring and analysis, particularly in the detection and measurement of pollutants (Peng et al., 2016).

Safety and Hazards

作用機序

Mode of Action

It’s known that halogenated hydrocarbons like 1-bromo-3-fluoro-3-methylbutane can participate in nucleophilic substitution reactions . For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.

特性

IUPAC Name |

1-bromo-3-fluoro-3-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF/c1-5(2,7)3-4-6/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWSQYDSEJVBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1514922-17-8 |

Source

|

| Record name | 1-bromo-3-fluoro-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2683154.png)

![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)

![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)

![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)

![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)